N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
“N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex chemical compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists
Research into indazole arylsulfonamides, a related class of compounds, highlights their potential as allosteric antagonists for the human CCR4, a receptor implicated in immunological responses. This suggests potential applications in modulating immune responses, possibly relevant to conditions where CCR4 plays a role (Procopiou et al., 2013).
Antifolate Thymidylate Synthase Inhibitors
Another avenue of research involves the synthesis of quinazoline antifolate compounds, indicating potential applications in cancer research as inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, highlighting the therapeutic potential of such derivatives (Marsham et al., 1989).
Transition Metal Complexes and Biological Activities
Sulfonamide-derived ligands have been synthesized and their transition metal complexes characterized, showing moderate to significant antibacterial and antifungal activities. This suggests possible applications in the development of new antimicrobial agents (Chohan & Shad, 2011).
Antioxidant and Antiacetylcholinesterase Activities
Research into sulfonamide derivatives of dopamine-related compounds reveals their potential as antioxidants and antiacetylcholinesterase agents, suggesting applications in neurodegenerative disease research and the development of treatments for conditions like Alzheimer's disease (Göçer et al., 2013).
Novel Heterocyclic Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, tested for antibacterial activity, demonstrates the potential for developing new antibacterial agents. This research avenue highlights the ongoing search for new therapeutic agents in combating bacterial resistance (Azab et al., 2013).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-10-16(11(2)23-18-10)24(21,22)17-9-15(20)13-4-5-14-12(8-13)6-7-19(14)3/h4-5,8,15,17,20H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKBNPBUBAMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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